Lemildipine

Description

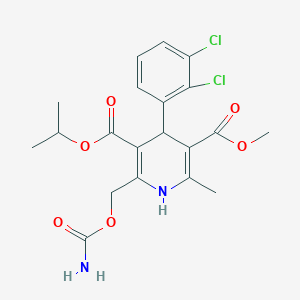

Structure

3D Structure

Properties

IUPAC Name |

5-O-methyl 3-O-propan-2-yl 2-(carbamoyloxymethyl)-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22Cl2N2O6/c1-9(2)30-19(26)16-13(8-29-20(23)27)24-10(3)14(18(25)28-4)15(16)11-6-5-7-12(21)17(11)22/h5-7,9,15,24H,8H2,1-4H3,(H2,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOVRSWDBLIFHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)COC(=O)N)C(=O)OC(C)C)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22Cl2N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048812 | |

| Record name | Lemildipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94739-29-4 | |

| Record name | Lemildipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94739-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lemildipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094739294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lemildipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEMILDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3BD0YW4ZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis and Purification of Lemildipine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Lemildipine, a dihydropyridine calcium channel blocker. The methodologies presented are based on established principles of organic synthesis, particularly the Hantzsch pyridine synthesis, and standard purification techniques employed for analogous pharmaceutical compounds.

Chemical Synthesis of this compound

The synthesis of this compound, methyl 2-methoxyethyl 2,6-dimethyl-4-(2,3-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, is most effectively achieved through a modified Hantzsch pyridine synthesis. This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester, and a β-amino crotonate. For the asymmetric synthesis of this compound, a three-component reaction is proposed, utilizing 2,3-dichlorobenzaldehyde, methyl acetoacetate, and 2-methoxyethyl 3-aminocrotonate.

1.1. Synthesis of Key Intermediate: 2-Methoxyethyl 3-Aminocrotonate

A crucial starting material for the unsymmetrical Hantzsch synthesis of this compound is 2-methoxyethyl 3-aminocrotonate. This intermediate can be synthesized by the reaction of 2-methoxyethyl acetoacetate with ammonia or an ammonium salt. A plausible method involves the direct reaction of 2-methoxyethyl acetoacetate with aqueous ammonia.

Experimental Protocol: Synthesis of 2-Methoxyethyl 3-Aminocrotonate

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methoxyethyl acetoacetate (1 equivalent) and a concentrated aqueous solution of ammonia (excess, e.g., 25% solution).

-

The reaction mixture is stirred at a moderately elevated temperature (e.g., 50-60 °C) for several hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the excess ammonia and water are removed under reduced pressure.

-

The resulting crude 2-methoxyethyl 3-aminocrotonate can be used in the subsequent step without further purification, or it can be purified by vacuum distillation.

1.2. Hantzsch Pyridine Synthesis of this compound

The core dihydropyridine structure of this compound is assembled via the Hantzsch reaction. This involves the condensation of 2,3-dichlorobenzaldehyde, methyl acetoacetate, and the prepared 2-methoxyethyl 3-aminocrotonate.

Experimental Protocol: Synthesis of this compound

-

In a suitable solvent, such as ethanol or isopropanol, dissolve 2,3-dichlorobenzaldehyde (1 equivalent), methyl acetoacetate (1 equivalent), and 2-methoxyethyl 3-aminocrotonate (1 equivalent).

-

The reaction mixture is heated to reflux for several hours (typically 4-24 hours). The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, which may induce the crystallization of the crude product.

-

The precipitated solid is collected by filtration and washed with a small amount of cold solvent.

-

The crude this compound is then subjected to purification.

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting materials, by-products, and isomers. A combination of crystallization and chromatographic techniques is typically employed to achieve high purity.

2.1. Crystallization

Recrystallization is a primary method for purifying crude this compound. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures.

Experimental Protocol: Crystallization of this compound

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture. Common solvents for dihydropyridines include ethanol, methanol, acetonitrile, and mixtures with water.[1]

-

If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated for a short period.

-

The hot solution is filtered to remove insoluble impurities and the charcoal.

-

The filtrate is allowed to cool slowly to room temperature and then further cooled in an ice bath to promote crystallization.

-

The resulting crystals are collected by filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum.

2.2. Chromatographic Purification

For higher purity or for the separation of closely related impurities and isomers, column chromatography is employed. High-Performance Liquid Chromatography (HPLC) is a powerful tool for both analytical and preparative separations of dihydropyridine derivatives.

Experimental Protocol: HPLC Purification of this compound

-

Column: A reversed-phase C18 column is typically used for the separation of dihydropyridines.[2][3][4][5][6]

-

Mobile Phase: A mixture of methanol, acetonitrile, and water is a common mobile phase. The exact ratio can be optimized to achieve the best separation.[2] For example, a starting point could be a mixture of methanol:acetonitrile:water (50:15:35, v/v/v).[2]

-

Detection: UV detection at a wavelength of around 238 nm is suitable for dihydropyridines.[2][6]

-

Procedure:

-

Dissolve the partially purified this compound in the mobile phase.

-

Inject the solution onto the HPLC column.

-

Elute the components with the mobile phase at a constant flow rate.

-

Collect the fractions containing the pure this compound.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

-

Data Presentation

Table 1: Representative Yields for Hantzsch Dihydropyridine Synthesis

| Dihydropyridine Derivative | Aldehyde | β-Ketoester(s) | Nitrogen Source | Reaction Conditions | Yield (%) | Reference |

| Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | Benzaldehyde | Ethyl acetoacetate | Ammonium carbonate | Water, sealed vessel | 86-96 | [7] |

| Unsymmetrical 1,4-DHP | Benzaldehyde | Methyl 3-aminocrotonate, Ethyl acetoacetate | - | Alumina, Microwave, 6 min | >85 | [8] |

| Nifedipine | 2-Nitrobenzaldehyde | Methyl acetoacetate | Ammonia | Ethanol, reflux | 32-58 | [8] |

| Nimodipine | 3-Nitrobenzaldehyde | Isopropyl acetoacetate, 2-methoxyethyl acetoacetate | Ammonia | Ethanol, reflux | 94 | [8] |

Table 2: Representative HPLC Purity Analysis Parameters for Dihydropyridines

| Parameter | Felodipine Analysis |

| Column | C18 (5µm, 250 x 4.6 mm) |

| Mobile Phase | Methanol: Acetonitrile: Water (50:15:35, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 238 nm |

| Linearity Range | 5.05-40.4 μg/mL |

| Limit of Detection (LOD) | 1 ng |

| Limit of Quantification (LOQ) | 4 ng |

| Reference | [2] |

Mandatory Visualizations

Diagram 1: Synthesis Pathway of this compound

Caption: Proposed synthesis pathway for this compound via Hantzsch reaction.

Diagram 2: Purification Workflow for this compound

Caption: Logical workflow for the purification of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpsr.com [ijpsr.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Electrophysiological Effects of Lemildipine on Neurons: A Technical Guide

Introduction

Lemildipine is a dihydropyridine derivative that acts as a calcium channel blocker.[1][2] As a member of this class of drugs, its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels (L-VGCCs).[3][4][5] These channels are crucial in regulating a multitude of physiological processes in neurons, including membrane excitability, neurotransmitter release, and gene expression.[5][6] This technical guide provides an in-depth overview of the anticipated in vitro electrophysiological effects of this compound on neurons, based on its known action as an L-type calcium channel blocker. It also outlines detailed experimental protocols for investigating these effects and presents expected quantitative data in a structured format.

Core Mechanism of Action: L-Type Calcium Channel Blockade

This compound, as a dihydropyridine, is expected to bind to the α1 subunit of L-type calcium channels.[7] This binding stabilizes the channel in an inactive state, thereby reducing the influx of calcium ions into the neuron upon membrane depolarization.[8] In neurons, L-type calcium channels are typically high-voltage activated, meaning they open in response to significant membrane depolarization, and they exhibit slow activation kinetics.[6]

The blockade of these channels by this compound is anticipated to have several downstream effects on neuronal electrophysiology:

-

Reduction of Calcium Current: The most direct effect is a decrease in the amplitude of the L-type calcium current.

-

Modulation of Action Potential Waveform: While not the primary channels for action potential initiation, L-type calcium channels can contribute to the duration of the action potential. Their blockade may lead to a shorter action potential duration.

-

Alteration of Afterhyperpolarization: Calcium entry through L-type channels can activate calcium-dependent potassium channels, which contribute to the afterhyperpolarization (AHP) phase following an action potential.[9] By reducing calcium influx, this compound may indirectly reduce the AHP.

-

Changes in Neuronal Excitability: The overall impact on neuronal excitability can be complex. While a reduction in calcium influx might decrease excitability in some contexts, a reduced AHP could potentially increase firing frequency in response to sustained stimuli.[9]

Data Presentation: Expected Quantitative Effects of this compound on Neuronal L-Type Calcium Channels

The following table summarizes the anticipated quantitative data from in vitro electrophysiological experiments investigating the effects of this compound on neuronal L-type calcium channels. The values are representative of typical dihydropyridine calcium channel blockers.

| Parameter | Control | This compound (1 µM) | This compound (10 µM) |

| Peak L-type Ca2+ Current Amplitude (pA) | -500 ± 50 | -250 ± 40 | -100 ± 20 |

| Half-maximal Activation Voltage (V½, act) | -10 ± 2 mV | -11 ± 2 mV | -10 ± 3 mV |

| Half-maximal Inactivation Voltage (V½, inact) | -30 ± 3 mV | -35 ± 3 mV | -40 ± 4 mV |

| Action Potential Duration (APD50, ms) | 2.5 ± 0.3 | 2.2 ± 0.3 | 1.9 ± 0.2 |

| Afterhyperpolarization Amplitude (mV) | 15 ± 2 | 12 ± 2 | 9 ± 1.5 |

Experimental Protocols

Cell Culture

Primary hippocampal or cortical neurons are cultured from embryonic or neonatal rodents. The neurons are plated on poly-D-lysine coated glass coverslips and maintained in a suitable growth medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin) for 7-14 days in vitro before electrophysiological recordings.

Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is the gold standard for recording ion channel activity from single neurons.[10]

-

Solutions:

-

External Solution (aCSF): Composed of (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. The solution is bubbled with 95% O2 / 5% CO2 to maintain a pH of 7.4.[10] To isolate calcium currents, NaCl can be replaced with TEA-Cl, and blockers for sodium (e.g., Tetrodotoxin, TTX) and potassium channels (e.g., 4-Aminopyridine, 4-AP, and Cesium) are added.

-

Internal Solution: Composed of (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. The pH is adjusted to 7.2 with KOH.[10] For calcium current recordings, K-Gluconate is replaced with Cesium methanesulfonate to block potassium channels.

-

-

Recording Procedure:

-

A coverslip with cultured neurons is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with aCSF.

-

A glass micropipette with a resistance of 3-7 MΩ, filled with internal solution, is positioned over a target neuron.

-

A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.

-

The membrane patch is ruptured by applying gentle suction to achieve the whole-cell configuration.

-

-

Voltage-Clamp Recordings: To study the effect of this compound on L-type calcium currents, neurons are held at a negative holding potential (e.g., -80 mV). Depolarizing voltage steps are applied to activate the channels. A typical voltage protocol would be steps from -60 mV to +50 mV in 10 mV increments. The resulting inward calcium currents are recorded before and after the application of this compound at various concentrations.

-

Current-Clamp Recordings: To investigate the effects on action potential firing and waveform, neurons are held at their resting membrane potential. Current injections are used to elicit action potentials. The action potential threshold, amplitude, duration, and the subsequent afterhyperpolarization are measured before and after this compound application.

Mandatory Visualizations

Caption: Signaling pathway of this compound's action on neuronal ion channels.

Caption: Workflow for patch-clamp electrophysiology experiments.

Caption: Logical relationship of this compound's effects on neuronal function.

References

- 1. This compound Merck and Co Inc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Calcium channel blockers - Mayo Clinic [mayoclinic.org]

- 4. This compound | C20H22Cl2N2O6 | CID 65953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Effects of L-Type Voltage-Gated Calcium Channel (LTCC) Inhibition on Hippocampal Neuronal Death after Pilocarpine-Induced Seizure [mdpi.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Electrophysiological roles of L-type channels in different classes of guinea pig sympathetic neuron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

Lemildipine: An In-depth Examination of Molecular Targets Beyond Calcium Channels

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Lemildipine is a dihydropyridine derivative primarily recognized for its potent L-type calcium channel blocking activity, which underlies its therapeutic application in managing hypertension and cerebrovascular disorders. While its efficacy in these conditions is well-established and attributed to the canonical mechanism of calcium influx inhibition in vascular smooth muscle, the broader molecular interaction profile of this compound remains largely unexplored in publicly available scientific literature. This technical guide aims to provide a comprehensive overview of the current, albeit limited, understanding of this compound's molecular targets beyond its primary action on calcium channels. The content herein is intended for researchers, scientists, and drug development professionals seeking to understand the potential for off-target effects, novel therapeutic applications, or a more complete pharmacological profile of this compound.

It is critical to preface this guide with the acknowledgment that, despite a thorough review of existing scientific databases, there is a significant paucity of direct research investigating the non-calcium channel targets of this compound. The information presented is therefore based on inferences from studies on analogous dihydropyridine compounds and theoretical considerations that warrant further empirical investigation.

Current State of Knowledge: A Focus on Calcium Channels

This compound's primary mechanism of action involves the blockade of voltage-gated L-type calcium channels. This action leads to a reduction in the influx of extracellular calcium into smooth muscle cells of the vasculature, resulting in vasodilation and a subsequent decrease in blood pressure.

Exploring Potential Molecular Targets Beyond Calcium Channels: A Theoretical and Analog-Based Approach

Given the lack of direct evidence for this compound's off-target interactions, this section will explore potential avenues of investigation based on the known pharmacology of other dihydropyridine calcium channel blockers.

Potential Interaction with Potassium Channels

One of the most plausible, yet unconfirmed, off-target interactions for this compound is the modulation of potassium channels. This hypothesis is predicated on findings for other members of the dihydropyridine class. For instance, nimodipine has been demonstrated to inhibit voltage-dependent potassium channels. This suggests that the dihydropyridine scaffold may possess an affinity for certain potassium channel subtypes.

Hypothesized Signaling Pathway: this compound and Potassium Channel Modulation

Caption: Hypothetical pathway of this compound interacting with a voltage-gated potassium channel.

Experimental Protocols for Investigating Potassium Channel Interaction:

To validate this hypothesis, the following experimental approaches are recommended:

-

Electrophysiology:

-

Patch-Clamp Technique: Whole-cell and single-channel patch-clamp recordings should be performed on various cell lines expressing different subtypes of voltage-gated potassium channels (e.g., Kv1.x, Kv2.x, Kv7.x).

-

Protocol:

-

Culture cells (e.g., HEK293, CHO) stably or transiently expressing the potassium channel of interest.

-

Prepare cells for patch-clamp recording.

-

Obtain a gigaseal and establish a whole-cell or inside-out/outside-out patch configuration.

-

Apply voltage protocols to elicit potassium currents in the absence and presence of varying concentrations of this compound.

-

Analyze the data to determine effects on current amplitude, voltage-dependence of activation and inactivation, and channel kinetics.

-

-

-

Two-Electrode Voltage Clamp (TEVC): For studying channels expressed in Xenopus oocytes.

-

Protocol:

-

Inject cRNA encoding the target potassium channel into prepared Xenopus oocytes.

-

Incubate oocytes for 2-5 days to allow for channel expression.

-

Perform TEVC recordings to measure macroscopic currents in response to voltage steps.

-

Perfuse oocytes with control solution and then with solutions containing different concentrations of this compound.

-

-

-

-

Binding Assays:

-

Radioligand Binding Assays: Utilize a radiolabeled potassium channel ligand to determine if this compound can compete for binding to the channel.

-

Protocol:

-

Prepare cell membranes from cells overexpressing the target potassium channel.

-

Incubate the membranes with a fixed concentration of a specific radiolabeled ligand (e.g., ³H-tetraethylammonium) and increasing concentrations of unlabeled this compound.

-

Separate bound from free radioligand by filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the Ki value for this compound.

-

-

-

Quantitative Data to Collect:

| Parameter | Experimental Method | Description |

| IC50/EC50 | Patch-Clamp, TEVC | Concentration of this compound that causes 50% inhibition or enhancement of the potassium current. |

| Ki | Radioligand Binding Assay | Inhibition constant, indicating the binding affinity of this compound to the potassium channel. |

| Gating parameter shifts | Patch-Clamp, TEVC | Changes in the voltage-dependence of channel activation and inactivation (e.g., shift in V1/2). |

Future Directions and Unexplored Territories

The lack of data on this compound's molecular interactions beyond calcium channels represents a significant knowledge gap. Future research should prioritize a systematic screening of this compound against a broad panel of molecular targets.

Proposed Experimental Workflow for Target Identification

Caption: A proposed workflow for the systematic identification of this compound's off-target interactions.

Potential Target Classes for Investigation:

-

G-Protein Coupled Receptors (GPCRs): Many drugs exhibit unintended interactions with GPCRs. A broad radioligand binding screen against a panel of common GPCRs would be a valuable first step.

-

Cyclic Nucleotide Phosphodiesterases (PDEs): Modulation of PDE activity can have significant physiological effects. Enzymatic assays to assess this compound's inhibitory or stimulatory activity on different PDE families should be considered.

-

Other Ion Channels: Beyond potassium channels, screening against sodium channels and TRP channels could reveal unexpected activities.

The current understanding of this compound's molecular pharmacology is narrowly focused on its well-documented role as a calcium channel blocker. This technical guide highlights the significant lack of research into its potential interactions with other molecular targets. The proposed experimental strategies, based on the pharmacology of analogous compounds and systematic screening approaches, provide a roadmap for future investigations. A more comprehensive understanding of this compound's molecular target profile is essential for a complete assessment of its therapeutic potential and safety profile, and may unveil novel therapeutic opportunities for this established drug. Researchers and drug development professionals are encouraged to pursue these avenues of inquiry to fully elucidate the pharmacological actions of this compound.

An In-depth Technical Guide on the Solubility and Stability of Lercanidipine in Common Laboratory Solvents

Disclaimer: The initial request referenced "lemildipine." Extensive database searches suggest this is a likely misspelling of "lercanidipine," a widely studied dihydropyridine calcium channel blocker. This guide proceeds under the assumption that the compound of interest is lercanidipine.

This technical guide provides a comprehensive overview of the solubility and stability of lercanidipine hydrochloride in common laboratory solvents. The information is curated for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visual workflows to facilitate laboratory practice.

Lercanidipine Hydrochloride: Physicochemical Properties

Lercanidipine hydrochloride is a crystalline powder, with its color described as slightly yellow.[1] It is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[2] This high lipophilicity contributes to its prolonged duration of action.[1]

Solubility of Lercanidipine Hydrochloride

Lercanidipine hydrochloride exhibits a range of solubilities in common laboratory solvents, a critical consideration for the preparation of stock solutions and experimental media.

Table 1: Quantitative Solubility of Lercanidipine Hydrochloride in Organic Solvents

| Solvent | Solubility | Molar Concentration (Approx.) | Source |

| Dimethyl Sulfoxide (DMSO) | ≥12.23 mg/mL | ≥18.87 mM | [3] |

| Dimethyl Sulfoxide (DMSO) | 15 mg/mL | 23.14 mM | [4][5] |

| Dimethyl Sulfoxide (DMSO) | 66 mg/mL | 101.82 mM | [6] |

| Dimethyl Sulfoxide (DMSO) | Soluble to 100 mM | 100 mM | |

| Dimethyl Formamide (DMF) | 25 mg/mL | 38.57 mM | [4][5] |

| Ethanol (EtOH) | ≥9.44 mg/mL (with ultrasonic) | ≥14.56 mM | [3] |

| Ethanol (EtOH) | 2 mg/mL | 3.09 mM | [4][5] |

| Ethanol (EtOH) | 1 mg/mL | 1.54 mM | [6] |

| Ethanol (EtOH) | Soluble to 10 mM | 10 mM | |

| Methanol | Readily soluble | Not Quantified | [1] |

| Methanol | Freely soluble | Not Quantified | [2] |

| Chloroform | Readily soluble | Not Quantified | [1] |

Table 2: pH-Dependent Aqueous Solubility of Lercanidipine Hydrochloride

| Aqueous Medium | Solubility | Source |

| Water | Practically insoluble | [1][2] |

| Water | Insoluble | [6] |

| Water | 5 µg/mL (at 21°C) | [7] |

| 0.1 N HCl (pH 1.2) | 82.35 µg/mL | [2] |

| 0.1 N HCl (pH 1.2) | 97.26 ± 1.78 µg/ml | [8] |

| 0.1 N HCl (pH 1.2) | 20 µg/mL | [7] |

| Acetate Buffer (pH 4.5) | 49.43 µg/mL | [2] |

| Phosphate Buffer (pH 6.8) | 34.11 ± 2.13 µg/ml | [8] |

| Phosphate Buffer (pH 6.8) | < 5 µg/mL | [7] |

| Phosphate Buffer (pH 7.0) | 9.85 µg/mL | [2] |

| Phosphate Buffer (pH 7.5) | 23.46 ± 1.96 µg/ml | [8] |

| DMF:PBS (pH 7.2) (1:2) | Approximately 0.3 mg/mL | [4][5] |

Note: Solubility can be influenced by factors such as temperature, crystalline form, and the presence of co-solvents.

Stability of Lercanidipine Hydrochloride

The stability of lercanidipine is influenced by pH, light, and temperature. Understanding its degradation profile is crucial for accurate experimental design and data interpretation.

Solution Stability:

-

pH: Lercanidipine's degradation in solution follows first-order kinetics and is pH-dependent.[9][10] The maximum stability is observed at pH 3.[10] Significant degradation occurs under both acidic and alkaline conditions.[11] For instance, in one study, 8.18% degradation was observed in 0.1 M HCl and 7.24% in 0.1 M NaOH after 24 hours.[11]

-

Aqueous Solutions: It is recommended not to store aqueous solutions of lercanidipine hydrochloride for more than one day.[4]

-

Organic Solvents: Solutions of lercanidipine hydrochloride in a water:methanol (30:70, v/v) mixture were found to be stable for up to 48 hours when stored at 5°C and at ambient temperature, both with and without protection from light.[12]

Photostability:

-

Lercanidipine is susceptible to photodegradation when exposed to UV-A radiation.[13][14] The degradation process involves aromatization of the dihydropyridine ring, formation of nitroso-derivatives, and N-dealkylation of the side chain.[13][14]

Solid-State Stability:

-

The solid-state degradation of lercanidipine does not follow a simple reaction model.[9]

-

Moisture and temperature are significant factors affecting its degradation rate in the solid state.[9]

-

When stored at -20°C, solid lercanidipine hydrochloride is stable for at least four years.[4]

Forced Degradation Studies: Forced degradation studies are essential for developing stability-indicating analytical methods. Lercanidipine has been subjected to various stress conditions, including:

-

Acidic and Basic Hydrolysis: Refluxing in 2 N HCl and 2 N NaOH for 5 hours.[15]

-

Oxidative Degradation: Exposure to 3% hydrogen peroxide.[11]

-

Thermal Degradation: Heating at 60°C.[11]

-

Photolytic Degradation: Exposure to UV light at 254 nm.[11]

Experimental Protocols

4.1. Solubility Determination

A common method for determining the solubility of lercanidipine hydrochloride involves the shake-flask method.

-

Objective: To determine the saturation solubility of lercanidipine hydrochloride in a specific solvent.

-

Materials: Lercanidipine hydrochloride powder, selected solvent (e.g., DMSO, ethanol, buffer), orbital shaker, centrifuge, HPLC or UV-Vis spectrophotometer.

-

Procedure:

-

Add an excess amount of lercanidipine hydrochloride to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature using an orbital shaker for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge the suspension to separate the undissolved solid.

-

Carefully collect the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent and analyze the concentration of lercanidipine using a validated analytical method such as HPLC or UV-Vis spectroscopy.

-

Caption: Workflow for Solubility Determination by the Shake-Flask Method.

4.2. Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for quantifying the decrease in lercanidipine concentration over time and detecting the formation of degradation products.

-

Objective: To develop and validate an HPLC method that can separate lercanidipine from its degradation products.

-

Instrumentation: HPLC system with a UV detector.

-

Typical Chromatographic Conditions:

-

Column: C8 or C18 reversed-phase column (e.g., Chromasil YMC Pack C8, 150 x 4.6 mm, 5 µm).[12]

-

Mobile Phase: A mixture of a buffer and an organic solvent. A common mobile phase consists of 0.02 M ammonium dihydrogen phosphate buffer (pH 3.5) and methanol in a 35:65 (v/v) ratio.[12] Another example is a mixture of 10mM potassium dihydrogen orthophosphate, methanol, and acetonitrile in a 40:40:20 (v/v/v) ratio.[11]

-

-

Procedure for Stability Study:

-

Prepare a stock solution of lercanidipine hydrochloride in a suitable solvent (e.g., a mixture of water and methanol).[12]

-

Subject aliquots of the stock solution to various stress conditions (e.g., acid, base, heat, light, oxidation).

-

At specified time intervals, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration with the mobile phase.

-

Inject the samples into the HPLC system and record the chromatograms.

-

Calculate the percentage of remaining lercanidipine and the formation of any degradation products by comparing the peak areas to that of a freshly prepared standard solution.

-

Caption: Experimental Workflow for a Forced Degradation Study.

Logical Solvent Selection

The choice of solvent for lercanidipine hydrochloride depends on the intended application. The following decision tree can guide solvent selection.

Caption: Decision Tree for Solvent Selection for Lercanidipine HCl.

References

- 1. Lercanidipine - Wikipedia [en.wikipedia.org]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. apexbt.com [apexbt.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Lercanidipine (hydrochloride) | CAS 132866-11-6 | Cayman Chemical | Biomol.com [biomol.com]

- 6. selleckchem.com [selleckchem.com]

- 7. thaiscience.info [thaiscience.info]

- 8. journalijdr.com [journalijdr.com]

- 9. The solution, solid state stability and kinetic investigation in degradation studies of lercanidipine: study of excipients compatibility of lercanidipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. jpionline.org [jpionline.org]

- 12. A Stability-indicating HPLC Method for Assay of Lercanidipine Hydrochloride in Tablets and for Determining Content Uniformity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigation on the photochemical stability of lercanidipine and its determination in tablets by HPLC-UV and LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

Lemildipine Dosage and Administration for In Vivo Studies: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dosage and administration of lemildipine for in vivo studies. This compound, a dihydropyridine calcium channel blocker, has shown potential in preclinical research, particularly in models of ischemia and hypertension. This document synthesizes available data on its administration routes, effective dosages, and experimental protocols to assist researchers in designing robust in vivo experiments.

Core Concepts: Mechanism of Action

This compound exerts its effects by blocking L-type voltage-gated calcium channels. This action inhibits the influx of calcium into vascular smooth muscle cells and neurons. In the vasculature, this leads to vasodilation and a subsequent reduction in blood pressure. In the central nervous system, this mechanism is thought to contribute to its neuroprotective effects by preventing calcium overload in neurons, a key event in ischemic cell death.

Signaling Pathway of L-type Calcium Channel Blockade

The following diagram illustrates the signaling cascade affected by this compound's blockade of L-type calcium channels.

Caption: this compound blocks L-type calcium channels, leading to vasodilation and neuroprotection.

Dosage and Administration

The appropriate dosage and route of administration for this compound are dependent on the animal model and the intended therapeutic effect. The following tables summarize reported dosages from in vivo studies.

Table 1: this compound Dosage in Rodent Models

| Animal Model | Administration Route | Dosage Range | Observed Effect |

| Gerbil (Ischemia Model) | Intraperitoneal (IP) | 0.1 - 3 mg/kg | Neuroprotection |

| Spontaneously Hypertensive Rat (SHR) | Oral (p.o.) | 3 - 30 mg/kg | Dose-dependent decrease in systolic blood pressure |

| Normal Wistar Rat (NWR) | Oral (p.o.) | 3 - 30 mg/kg | Mild lowering of blood pressure |

Experimental Protocols

Detailed and consistent experimental protocols are crucial for the reproducibility of in vivo studies. Below are standardized procedures for the preparation of dosing solutions and administration of this compound.

Vehicle Preparation

For dihydropyridines like this compound, which have low aqueous solubility, a suitable vehicle is necessary for in vivo administration. A commonly used vehicle for intravenous infusion of the related compound nifedipine is polyethylene glycol (PEG), which can be adapted for intraperitoneal and oral administration.

Recommended Vehicle:

-

Polyethylene Glycol 400 (PEG 400): A 50% solution in sterile saline can be used.

-

Preparation:

-

Warm the PEG 400 to approximately 40°C to reduce viscosity.

-

Dissolve the required amount of this compound in the warm PEG 400.

-

Add an equal volume of sterile saline (0.9% NaCl) to achieve the final desired concentration and a 50% PEG 400 solution.

-

Vortex or sonicate until the solution is clear and homogenous.

-

Allow the solution to cool to room temperature before administration.

-

Administration Protocols

The following diagrams and descriptions outline the standardized procedures for intraperitoneal and oral gavage administration in rodents.

Caption: Standardized workflow for intraperitoneal injection in rodents.

Detailed IP Injection Protocol for Rats: [1][2][3]

-

Animal Restraint: The two-person technique is recommended for rats. One person restrains the rat with its head held lower than its body, while the second person performs the injection. For a one-person technique, the rat can be wrapped in a towel.

-

Injection Site: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[2][3]

-

Needle and Syringe: Use a 23-25 gauge needle. The volume should not exceed 10 ml/kg.[1]

-

Injection: Insert the needle at a 30-40 degree angle. Aspirate to ensure no body fluids are drawn into the syringe. If the aspiration is clear, inject the solution slowly.

-

Post-injection: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.

Caption: Standardized workflow for oral gavage administration in rodents.

Detailed Oral Gavage Protocol for Rats: [4][5]

-

Gavage Needle Selection: Use a 16-18 gauge flexible or curved gavage needle for rats. The length should be pre-measured from the corner of the mouth to the last rib.[4][5]

-

Animal Restraint: Restrain the rat firmly to prevent movement and ensure the head and neck are in a straight line.

-

Tube Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the palate into the esophagus. The animal should swallow as the tube is passed. Do not force the needle if resistance is met.[4]

-

Administration: Once the tube is in place, administer the solution slowly. The maximum recommended volume is 10-20 ml/kg.[4]

-

Post-administration: Gently remove the needle and monitor the animal for any signs of respiratory distress.

Pharmacokinetics and Toxicology

Table 2: Representative Pharmacokinetic Parameters of Nifedipine in Rats

| Parameter | Value | Route of Administration | Reference |

| Cmax | 3165.00 ± 520.52 ng/mL | Oral | [6] |

| AUC0–t | 16755.62 ± 2963.72 ng·h/mL | Oral | [6] |

| Bioavailability | Decreased by 18.62% in SHRs vs. Wistar rats | Oral | [6] |

| Clearance (CLtot) | Increased with co-administration of captopril | Intravenous | [5] |

| Mean Residence Time (MRT) | Reduced with co-administration of captopril | Intravenous | [5] |

Table 3: Acute Toxicity of Nifedipine in Rodents

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Mouse | Oral | 202 - 1000 | [2] |

| Mouse | Intravenous | 4.2 | [1] |

| Rat | Oral | 1022 - 6200 | [1][2] |

| Rat | Intravenous | 15.5 | [1] |

Note on Toxicity: In mice, signs of nifedipine toxicity include ptosis, piloerection, hunching, dyspnea, and reduced motor activity.[2] In rats, signs can include changes in the appearance of internal organs.[2]

Conclusion

This technical guide provides essential information for the in vivo use of this compound, drawing on available data and established protocols for similar compounds. Researchers should carefully consider the animal model, intended physiological effect, and appropriate administration techniques when designing their studies. The provided dosage ranges, experimental protocols, and representative pharmacokinetic and toxicology data serve as a valuable starting point for further investigation into the therapeutic potential of this compound. It is imperative to adhere to all institutional and national guidelines for the ethical use of animals in research.

References

- 1. assets.hpra.ie [assets.hpra.ie]

- 2. aapharma.ca [aapharma.ca]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the multiple effects of nifedipine and captopril administration in spontaneously hypertensive rats through pharmacokinetic‐pharmacodynamic analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of Gut Microbiota on the Pharmacokinetics of Nifedipine in Spontaneously Hypertensive Rats [mdpi.com]

Methodological & Application

Application Notes and Protocols for Testing Lemildipine Efficacy in Spontaneously Hypertensive Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of spontaneously hypertensive rats (SHR) as a model for evaluating the efficacy of Lemildipine, a dihydropyridine calcium channel blocker. Detailed protocols for key experiments are provided to facilitate study design and execution.

Introduction

Spontaneously hypertensive rats (SHRs) are a widely used and well-characterized inbred strain that serves as a valuable model for human essential hypertension. These animals develop hypertension without any known external stimuli, making them an ideal model for studying the pathophysiology of hypertension and for testing the efficacy of novel antihypertensive agents like this compound. This compound is a dihydropyridine calcium channel blocker designed to lower blood pressure by inducing vasodilation.[1] This document outlines the methodology for assessing the antihypertensive effects of this compound in SHRs.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on key physiological parameters in spontaneously hypertensive rats.

Table 1: Effects of Intravenous this compound on Renal Hemodynamics in Anesthetized SHRs [1]

| Treatment Group | Dose (µg/kg, i.v.) | Mean Blood Pressure (MBP) | Glomerular Filtration Rate (GFR) | Renal Vascular Resistance |

| Control | - | No significant change | No significant change | No significant change |

| This compound (Low Dose) | 3 | No significant reduction | Tendency to increase | No significant change |

| This compound (High Dose) | 9 (additional) | Reduced | Unchanged | Reduced |

Data extracted from a study on the effects of this compound on renal microcirculation in 9- to 10-week-old anesthetized SHRs.[1]

Signaling Pathway

This compound, as a dihydropyridine calcium channel blocker, primarily exerts its antihypertensive effect by inhibiting the influx of extracellular calcium into vascular smooth muscle cells. This action leads to vasodilation and a subsequent reduction in blood pressure.

Experimental Protocols

Animal Model and Husbandry

-

Animal Strain: Male spontaneously hypertensive rats (SHRs) are the recommended model. Age-matched normotensive Wistar-Kyoto (WKY) rats can be used as controls.

-

Age: Start experiments when SHRs have developed stable hypertension, typically between 12 and 16 weeks of age.

-

Housing: House animals in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.

-

Acclimatization: Allow at least one week for the animals to acclimatize to the housing conditions before the start of the experiment.

Drug Preparation and Administration

-

Drug Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose in saline). The vehicle alone should be administered to the control group.

-

Route of Administration: For oral efficacy studies, administer this compound via oral gavage.

-

Dosage: Based on studies of similar dihydropyridine calcium channel blockers in SHRs, a starting dose range of 1 to 10 mg/kg/day can be considered. A dose-response study is recommended to determine the optimal dose.

Experimental Workflow for Oral Gavage Administration

Blood Pressure and Heart Rate Measurement

-

Method: The tail-cuff method is a common non-invasive technique for measuring systolic blood pressure and heart rate in conscious rats.

-

Procedure:

-

Acclimate the rats to the restraining device and tail-cuff apparatus for several days before the actual measurements to minimize stress-induced variations.

-

Warm the rat's tail to a temperature of 32-34°C to detect the tail artery pulse.

-

Place the cuff and a pulse sensor on the base of the tail.

-

Inflate and deflate the cuff automatically and record the blood pressure and heart rate.

-

Take at least three stable readings and calculate the average for each rat at each time point.

-

Detailed Protocol for Oral Gavage in Rats

This protocol is adapted from established veterinary procedures.

-

Materials:

-

Appropriate size gavage needle (16-18 gauge for adult rats)

-

Syringe with the calculated volume of this compound solution

-

Gentle restraint (e.g., towel wrap)

-

-

Procedure:

-

Restraint: Gently but firmly restrain the rat to prevent movement. One common method is to hold the rat in one hand with the thumb and forefinger gently but securely holding the head and neck. The body can be supported against the forearm.

-

Measurement of Gavage Needle Length: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.

-

Insertion: With the rat's head tilted slightly upwards, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

Advancement: The rat will typically swallow as the needle enters the esophagus. Gently advance the needle to the pre-measured mark. Do not force the needle. If resistance is met, withdraw and re-insert.

-

Administration: Once the needle is in place, administer the solution slowly and steadily.

-

Withdrawal: After administration, gently withdraw the needle in a single, smooth motion.

-

Observation: Monitor the rat for a few minutes after the procedure for any signs of distress.

-

Conclusion

The use of spontaneously hypertensive rats is a robust and reliable method for assessing the in vivo efficacy of antihypertensive compounds like this compound. The protocols outlined in this document provide a framework for conducting these studies. Researchers should adapt these protocols to their specific experimental design and institutional guidelines. Careful and consistent execution of these methods will yield valuable data for the development of new antihypertensive therapies.

References

Measuring the Impact of Lemildipine on Intracellular Calcium Dynamics Using Fluorescent Imaging Techniques

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lemildipine is a dihydropyridine calcium entry blocker that exhibits a protective effect on neuronal cells and can influence blood pressure.[1] Its primary mechanism of action is presumed to involve the modulation of intracellular calcium ([Ca2+]) levels by blocking L-type calcium channels. Understanding the precise effects of this compound on intracellular calcium dynamics is crucial for elucidating its therapeutic potential and mechanism of action. This document provides detailed protocols for utilizing calcium imaging techniques with the fluorescent indicators Fura-2 AM and Fluo-4 AM to measure this compound's effects on intracellular calcium concentrations.

Calcium imaging is a widely used technique to visualize and quantify changes in intracellular calcium levels in real-time.[2][3] Fluorescent indicators such as Fura-2 AM and Fluo-4 AM are cell-permeable dyes that, once inside the cell, are cleaved by esterases to their active, calcium-sensitive forms.[4][5] Changes in the fluorescence of these indicators directly correlate with fluctuations in intracellular calcium concentration, providing a powerful tool to assess the impact of pharmacological agents like this compound.

Principle of the Assays

These protocols describe the use of two common fluorescent calcium indicators:

-

Fura-2 AM: A ratiometric indicator that allows for the accurate quantification of intracellular calcium concentrations.[4][6] The dye exhibits a shift in its excitation wavelength upon binding to calcium, from 380 nm in the unbound state to 340 nm when bound, with a constant emission at approximately 510 nm.[4][7] The ratio of the fluorescence intensities at these two excitation wavelengths is directly proportional to the intracellular calcium concentration, minimizing issues related to uneven dye loading or photobleaching.[4][6]

-

Fluo-4 AM: A single-wavelength indicator that exhibits a significant increase in fluorescence intensity upon binding to calcium.[5][8][9] It has an excitation maximum at ~494 nm and an emission maximum at ~516 nm.[9] While not ratiometric, Fluo-4 is valued for its bright signal and is well-suited for high-throughput screening applications.[5][8]

Data Presentation

The following tables summarize the key parameters for the calcium imaging experiments and provide a template for recording experimental data.

Table 1: Properties of Fluorescent Calcium Indicators

| Indicator | Type | Excitation (nm) | Emission (nm) | Kd for Ca2+ | Advantages |

| Fura-2 AM | Ratiometric | 340 (Ca2+-bound) / 380 (Ca2+-free) | ~510 | ~145 nM | Accurate quantification, less susceptible to artifacts.[4][6] |

| Fluo-4 AM | Single-Wavelength | ~494 | ~516 | ~335-345 nM[9][10] | Bright signal, suitable for HTS.[5][8] |

Table 2: Experimental Data Summary - Effect of this compound on Intracellular Calcium

| Cell Type | Indicator | This compound Conc. (µM) | Baseline [Ca2+]i (nM) or Fluorescence Ratio | Peak [Ca2+]i (nM) or Fluorescence Ratio after Stimulation | % Inhibition of Ca2+ Influx |

| e.g., SH-SY5Y | Fura-2 AM | 0 (Control) | N/A | ||

| 0.1 | |||||

| 1 | |||||

| 10 | |||||

| e.g., Primary Neurons | Fluo-4 AM | 0 (Control) | N/A | ||

| 0.1 | |||||

| 1 | |||||

| 10 |

Experimental Protocols

Protocol 1: Measuring this compound Effects using Fura-2 AM

This protocol details the steps for measuring changes in intracellular calcium concentration in response to this compound using the ratiometric indicator Fura-2 AM.

Materials:

-

Cells of interest (e.g., neuronal cell line, primary neurons)

-

Cell culture medium

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

HEPES

-

Probenecid (optional, to prevent dye leakage)

-

This compound stock solution (in DMSO)

-

Stimulating agent (e.g., KCl to induce depolarization, or a specific agonist)

-

Fluorescence microscope or plate reader with 340 nm and 380 nm excitation filters and a ~510 nm emission filter

Procedure:

-

Cell Preparation:

-

Seed cells on glass coverslips or in a 96-well black-walled, clear-bottom plate at an appropriate density to achieve 80-90% confluency on the day of the experiment.

-

Incubate cells under standard culture conditions (e.g., 37°C, 5% CO2).

-

-

Fura-2 AM Loading:

-

Prepare a Fura-2 AM loading solution. A typical final concentration is 1-5 µM Fura-2 AM.

-

First, dissolve Fura-2 AM in high-quality, anhydrous DMSO to make a stock solution (e.g., 1 mM).

-

For the working solution, dilute the Fura-2 AM stock in a physiological buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

-

Add Pluronic F-127 (0.02-0.05%) to the loading solution to aid in dye dispersion.

-

If using, add probenecid (1-2.5 mM) to the loading solution to inhibit organic anion transporters that can extrude the dye.[6]

-

Remove the culture medium from the cells and wash once with the physiological buffer.

-

Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C in the dark.[11][12] The optimal loading time and temperature should be determined empirically for each cell type.

-

-

De-esterification:

-

This compound Treatment:

-

Prepare different concentrations of this compound in the physiological buffer from a stock solution. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.

-

Replace the buffer with the this compound-containing solutions and incubate for a predetermined time (e.g., 15-30 minutes). Include a vehicle control (buffer with the same concentration of DMSO).

-

-

Calcium Imaging:

-

Mount the coverslip onto the imaging chamber of a fluorescence microscope or place the 96-well plate in a plate reader.[11]

-

Acquire baseline fluorescence images or readings by alternately exciting the cells at 340 nm and 380 nm and collecting the emission at ~510 nm.[7]

-

Introduce a stimulating agent (e.g., high KCl concentration to open voltage-gated calcium channels) to induce a calcium influx.

-

Continue to record the fluorescence intensity at both excitation wavelengths for several minutes to capture the calcium response.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) for each time point.[7]

-

The change in this ratio is proportional to the change in intracellular calcium concentration.

-

To quantify the absolute calcium concentration, a calibration can be performed at the end of each experiment using a calcium ionophore (e.g., ionomycin) in the presence of saturating (Rmax) and calcium-free (Rmin) solutions.[12]

-

The Grynkiewicz equation can then be used: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380min / F380max).[12]

-

Protocol 2: Measuring this compound Effects using Fluo-4 AM

This protocol outlines the procedure for assessing this compound's impact on intracellular calcium using the single-wavelength indicator Fluo-4 AM.

Materials:

-

Cells of interest

-

Cell culture medium

-

Fluo-4 AM

-

Pluronic F-127

-

Physiological buffer (e.g., HBSS with HEPES)

-

Probenecid (optional)

-

This compound stock solution (in DMSO)

-

Stimulating agent (e.g., KCl)

-

Fluorescence microscope, plate reader, or flow cytometer with appropriate filters for FITC/GFP (Excitation ~490 nm, Emission ~515 nm)[8]

Procedure:

-

Cell Preparation:

-

Follow the same procedure as for Fura-2 AM (Protocol 1, Step 1).

-

-

Fluo-4 AM Loading:

-

Prepare a Fluo-4 AM loading solution with a typical final concentration of 1-5 µM.[9]

-

Prepare a stock solution of Fluo-4 AM in DMSO (e.g., 1 mM).

-

Dilute the stock solution in a physiological buffer containing Pluronic F-127 (0.02-0.05%) and, optionally, probenecid (1-2.5 mM).[5][8]

-

Remove the culture medium, wash the cells, and add the Fluo-4 AM loading solution.

-

-

De-esterification:

-

Wash the cells twice with the physiological buffer to remove excess dye.[13]

-

Incubate in fresh buffer for at least 20 minutes to allow for complete de-esterification.

-

-

This compound Treatment:

-

Follow the same procedure as for Fura-2 AM (Protocol 1, Step 4).

-

-

Calcium Imaging:

-

Place the cells on the imaging setup.

-

Record the baseline fluorescence intensity by exciting at ~494 nm and collecting the emission at ~516 nm.

-

Add the stimulating agent to induce a calcium influx.

-

Continuously record the fluorescence intensity over time to monitor the calcium response.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is typically expressed as a ratio over the baseline fluorescence (F0), i.e., ΔF/F0.

-

Compare the amplitude and kinetics of the calcium transients in control versus this compound-treated cells.

-

Visualizations

Signaling Pathway

Caption: Mechanism of this compound action on L-type calcium channels.

Experimental Workflow

Caption: Workflow for calcium imaging experiments with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Calcium imaging - Wikipedia [en.wikipedia.org]

- 4. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 5. ionbiosciences.com [ionbiosciences.com]

- 6. ionbiosciences.com [ionbiosciences.com]

- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hellobio.com [hellobio.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. moodle2.units.it [moodle2.units.it]

- 12. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubcompare.ai [pubcompare.ai]

Application Note: High-Throughput Screening Assays for Lemildipine Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lemildipine is a dihydropyridine derivative that acts as a blocker of L-type voltage-gated calcium channels (Cav1.2), a critical target in the treatment of hypertension and cerebrovascular disorders.[1] The discovery of novel this compound analogs with improved potency, selectivity, and pharmacokinetic profiles is a key objective in cardiovascular drug development. High-throughput screening (HTS) provides the necessary scalability and efficiency to evaluate large libraries of such analogs.

This document outlines a robust, two-tiered HTS cascade designed to identify and characterize novel modulators of the Cav1.2 channel. The workflow begins with a high-throughput fluorescence-based calcium flux assay for primary screening, followed by a lower-throughput, higher-content automated patch clamp (APC) assay for hit confirmation and detailed pharmacological characterization.

Screening Cascade and Workflow

The screening strategy is designed to efficiently identify potent and specific inhibitors of the Cav1.2 channel from a large compound library. The workflow progresses from a high-throughput primary screen to more detailed secondary assays.

Caption: High-throughput screening workflow for this compound analogs.

Primary Screening: Fluorescence-Based Calcium Flux Assay

This assay serves as the initial, high-throughput method to identify compounds that inhibit calcium influx through the Cav1.2 channel. It relies on a calcium-sensitive fluorescent dye that reports changes in intracellular calcium concentration upon channel activation.

References

Application Notes and Protocols for In Vitro Assessment of Lemildipine's Effect on Vascular Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lemildipine is a dihydropyridine calcium channel blocker designed for the treatment of hypertension and cerebrovascular ischemia.[1][2] Like other drugs in its class, its primary mechanism of action is the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells (VSMCs). This blockage reduces the influx of extracellular calcium, leading to vasodilation and a subsequent decrease in blood pressure.[3]

These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological effects of this compound on vascular smooth muscle. The described methods—isometric tension studies, intracellular calcium measurements, and patch-clamp electrophysiology—are fundamental for determining the potency, selectivity, and mechanism of action of vasoactive compounds like this compound.

Signaling Pathway of Dihydropyridine Calcium Channel Blockers in Vascular Smooth Muscle

Dihydropyridines, such as this compound, exert their vasodilatory effect by inhibiting the influx of calcium through L-type calcium channels in vascular smooth muscle cells. This prevents the rise in intracellular calcium required for the activation of myosin light chain kinase and subsequent muscle contraction.

References

Application Notes and Protocols for Nimodipine in Models of Subarachnoid Hemorrhage

Disclaimer: Initial searches for "Lemildipine" in the context of subarachnoid hemorrhage (SAH) models yielded no specific experimental data, protocols, or detailed application notes. The available information suggests this compound is a calcium channel blocker investigated for hypertension and cerebrovascular ischemia, but its specific use in SAH models is not documented in the accessible literature.[1]

Given the extensive research and established clinical use of Nimodipine , a dihydropyridine calcium channel blocker with a similar naming structure, for treating cerebral vasospasm following SAH, this document will focus on the application of Nimodipine in relevant experimental models. It is plausible that the user's interest was in this well-documented compound.

Application Notes

Introduction

Nimodipine is a second-generation 1,4-dihydropyridine calcium channel blocker with a preferential effect on cerebral arteries.[2] It is the only FDA-approved drug for the management of vasospasm following aneurysmal subarachnoid hemorrhage.[3] Its lipophilic nature allows it to effectively cross the blood-brain barrier.[2] In experimental models of SAH, nimodipine is used to investigate its mechanisms of action and to evaluate its efficacy in preventing delayed cerebral ischemia (DCI) and improving neurological outcomes.

Mechanism of Action

The primary mechanism of action of nimodipine in the context of SAH is the blockade of L-type voltage-gated calcium channels in the smooth muscle cells of cerebral arteries.[4] This inhibition of calcium influx leads to vascular smooth muscle relaxation, thereby preventing or reversing the vasoconstriction (vasospasm) that is a common and dangerous complication of SAH.[2][4] Beyond its vasodilatory effects, nimodipine is also suggested to have neuroprotective properties by preventing calcium overload in ischemic neurons.[3][5]

Experimental Models of Subarachnoid Hemorrhage

Nimodipine has been studied in various animal models of SAH, which aim to replicate the key pathological features of the human condition. Common models include:

-

Endovascular Perforation Model: A filament is used to perforate a cerebral artery, typically the middle cerebral artery (MCA) or the anterior cerebral artery (ACA), leading to a reproducible hemorrhage.

-

Blood Injection Model: Autologous blood is injected into the cisterna magna or other subarachnoid spaces to mimic the presence of blood in the cerebrospinal fluid (CSF).

Expected Outcomes and Endpoints

In preclinical studies, the efficacy of nimodipine is assessed using a variety of outcome measures:

-

Angiographic and Morphometric Analysis: Measurement of the diameter of cerebral arteries (e.g., basilar artery, MCA) to quantify the degree of vasospasm.

-

Neurological Function: Assessment of motor and sensory deficits using standardized scoring systems (e.g., Garcia score, Bederson score).

-

Histological and Molecular Analysis: Evaluation of neuronal death, apoptosis, inflammation, and oxidative stress markers in brain tissue.

-

Cerebral Blood Flow (CBF) Measurement: Techniques such as laser Doppler flowmetry are used to assess the impact of nimodipine on cerebral perfusion.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies investigating nimodipine in experimental models of subarachnoid hemorrhage.

| Animal Model | SAH Induction Method | Nimodipine Dosage | Route of Administration | Treatment Duration | Key Quantitative Findings | Reference |

| Rat | Endovascular Perforation | 5 mg/kg | Intraperitoneal (i.p.) | 15 minutes pre-insult | Significantly antagonized aminophylline-induced seizures, which can be a complication of SAH. | [6] |

| Rat | Middle Cerebral Artery Occlusion (MCAO) - Ischemic Stroke Model | 0.5 mg/kg (Lercanidipine) | Intraperitoneal (i.p.) | Post-reperfusion | Lercanidipine, another dihydropyridine, significantly reduced infarct volume and improved neurological deficit scores. This model shares some pathological features with SAH. | [7] |

| Human | Aneurysmal SAH | 60 mg | Oral (p.o.) | Every 4 hours for 21 days | In a placebo-controlled trial, 1 out of 56 nimodipine-treated patients died or had severe deficit from vasospasm, compared to 8 out of 60 in the placebo group. | [2] |

| Human | Aneurysmal SAH | Intravenous infusion | 3 weeks | N/A | Prophylactic intravenous nimodipine significantly reduced the rate of cerebral vasospasm detected by DSA (5% discrete vasospasm in the nimodipine group vs. 35% discrete and 23% apparent in the control group). | [8] |

Experimental Protocols

Protocol: Evaluation of Nimodipine in a Rat Endovascular Perforation Model of SAH

This protocol provides a generalized methodology for assessing the efficacy of nimodipine in a common rodent model of SAH.

1. Animals and Housing:

-

Species: Male Sprague-Dawley rats.

-

Weight: 250-300g.

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. SAH Induction (Endovascular Perforation):

-

Anesthetize the rat (e.g., with isoflurane).

-

Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the CCA.

-

Introduce a sharpened 4-0 monofilament nylon suture into the ECA and advance it into the ICA to the level of the MCA origin.

-

Perforate the vessel, hold the filament in place for a few seconds, and then withdraw it.

-

Close the incisions and allow the animal to recover from anesthesia.

3. Nimodipine Administration:

-

Treatment Group: Administer nimodipine (e.g., 10 mg/kg) via intraperitoneal injection or oral gavage immediately after SAH induction and then at specified intervals (e.g., every 8 hours).

-

Vehicle Group: Administer the vehicle solution (e.g., saline with a solvent for nimodipine) on the same schedule.

-

Sham Group: Perform the surgical procedure without vessel perforation and administer the vehicle.

4. Neurological Assessment:

-

Evaluate neurological function at 24 and 48 hours post-SAH using a standardized scoring system (e.g., Garcia score, which assesses spontaneous activity, symmetry of movements, forepaw outstretching, climbing, body proprioception, and response to vibrissae stimulation).

5. Measurement of Cerebral Vasospasm (Post-mortem):

-

At the end of the experiment (e.g., 48 hours post-SAH), euthanize the animals and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Carefully dissect the brain and isolate the basilar artery.

-

Embed the artery in paraffin, section it, and stain with hematoxylin and eosin (H&E).

-

Measure the cross-sectional area of the vessel lumen using image analysis software to quantify the degree of vasospasm.

6. Statistical Analysis:

-

Compare neurological scores and vessel lumen areas between the treatment, vehicle, and sham groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A p-value of <0.05 is typically considered significant.

Visualizations

Signaling Pathway of Nimodipine in Cerebral Vasospasm

References

- 1. This compound Merck and Co Inc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. Nimodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Calcium channel blockers: Types, uses, and side effects [medicalnewstoday.com]

- 5. Nimodipine Exerts Time-Dependent Neuroprotective Effect after Excitotoxical Damage in Organotypic Slice Cultures [mdpi.com]

- 6. Dose-finding study with nimodipine: a selective central nervous system calcium channel blocker on aminophylline induced seizure models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective effect of lercanidipine in middle cerebral artery occlusion model of stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of nimodipine on cerebral vasospasm in patients with aneurysmal subarachnoid hemorrhage treated by endovascular coiling - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Lemildipine in the Spontaneously Hypertensive Rat (SHR) Model

Welcome to the technical support center for researchers utilizing Lemildipine in the spontaneously hypertensive rat (SHR) model. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the inherent variability of the SHR model and achieve robust, reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant inter-individual variability in the blood pressure response of our SHRs to this compound. What are the potential causes and how can we mitigate this?

A1: Variability in the SHR model is a well-documented challenge. Several factors can contribute to inconsistent responses to this compound:

-

Genetic Heterogeneity: Although inbred, substrains of SHRs can exhibit genetic differences that influence their hypertensive phenotype and drug response.[1][2] It is crucial to source animals from a reputable vendor and maintain consistent sourcing throughout your studies.

-

Environmental Factors: The rearing environment can impact the physiological and behavioral characteristics of SHRs.[3][4][5] Factors such as housing conditions (social vs. isolated), diet, and handling can influence the degree of hypertension and, consequently, the response to antihypertensive agents.[1] Standardizing these environmental variables is critical.

-

Age of the Animals: The hypertensive phenotype in SHRs develops with age, typically reaching a plateau at 7-15 weeks.[1] Experiments should be conducted within a narrow and consistent age window to minimize age-related variability in blood pressure and drug metabolism.

-

Pharmacokinetics: The absorption, distribution, metabolism, and excretion of this compound can vary between individual rats.[6][7][8][9][10]

Troubleshooting Steps:

-

Standardize Animal Sourcing and Husbandry:

-

Obtain SHRs from a single, reliable supplier for the duration of the study.

-

Maintain consistent housing density, cage type, bedding, and enrichment.

-

Provide a standardized diet and water ad libitum.

-

Implement a consistent light-dark cycle.

-

-

Control for Age and Acclimatization:

-

Refine Dosing and Administration:

-

Ensure accurate and consistent dosing for each animal. For oral administration, consider using gavage to ensure the full dose is delivered.

-

Administer this compound at the same time each day to account for circadian rhythms.

-

Q2: What is the expected effect of this compound on blood pressure and renal hemodynamics in SHRs?

A2: this compound, a dihydropyridine calcium channel blocker, has been shown to dose-dependently reduce systolic blood pressure in SHRs.[13] It also exerts effects on renal microcirculation.

Data Summary: Effects of this compound in SHRs

| Parameter | Low Dose (3 µg/kg i.v.) | High Dose (9 µg/kg i.v.) | Oral Administration (3, 10, 30 mg/kg) |

| Mean Blood Pressure (MBP) | No significant reduction[11][12] | Reduced[11][12] | Dose-dependent decrease in systolic blood pressure[13] |

| Glomerular Filtration Rate (GFR) | Tended to increase[11][12] | Unchanged[11][12] | Not specified |

| Renal Vascular Resistance | Not specified | Reduced[11][12] | Not specified |

| Urinary Sodium Excretion (UNaV) | Increased[11][12] | Remained at control level[11][12] | Not specified |

| Filtration Fraction (FF) | Unaltered[11][12] | Significantly fell[11][12] | Not specified |

Q3: What are the key experimental protocols for administering this compound to SHRs and measuring its effects?

A3: The following outlines a general experimental protocol based on published studies.

Experimental Protocol: Intravenous Administration of this compound in Anesthetized SHRs

1. Animal Preparation:

- Male spontaneously hypertensive rats (9-10 weeks old) are anesthetized.

- Catheters are placed in the femoral artery for blood pressure measurement and in the femoral vein for drug infusion.

- A catheter is placed in the bladder for urine collection.

2. Baseline Measurements:

- After a stabilization period, baseline measurements of mean blood pressure (MBP), glomerular filtration rate (GFR), renal plasma flow (RPF), and urinary sodium excretion (UNaV) are recorded.

3. This compound Administration:

- This compound is administered intravenously at the desired dose (e.g., 3 µg/kg followed by 9 µg/kg).[11][12]

4. Post-Dose Measurements:

- All hemodynamic and renal parameters are measured again following drug administration.

5. Data Analysis:

- Compare baseline and post-dose measurements to determine the effect of this compound.

Experimental Workflow

Caption: Experimental workflow for intravenous this compound administration in SHRs.

Signaling Pathway

Q4: What is the proposed signaling pathway for this compound's action in vascular smooth muscle cells?

A4: As a dihydropyridine calcium channel blocker, this compound's primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells. This leads to vasodilation and a reduction in blood pressure.

Caption: Proposed signaling pathway of this compound in vascular smooth muscle.

References

- 1. inotiv.com [inotiv.com]

- 2. The Spontaneously Hypertensive Rat model of ADHD – the importance of selecting the appropriate reference strain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Behavioral variability in SHR and WKY rats as a function of rearing environment and reinforcement contingency - PubMed [pubmed.ncbi.nlm.nih.gov]